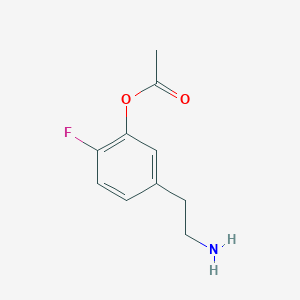
5-(2-Aminoethyl)-2-fluorophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-2-fluorophenyl acetate is an organic compound that features a phenyl ring substituted with a fluorine atom and an aminoethyl group, along with an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorophenol.
Formation of 2-Fluorophenyl Acetate: The 2-fluorophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-fluorophenyl acetate.
Introduction of Aminoethyl Group: The 2-fluorophenyl acetate is then subjected to a nucleophilic substitution reaction with ethylenediamine to introduce the aminoethyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-fluorophenyl acetate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-2-fluorophenyl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the aminoethyl group.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-fluorophenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl acetate: Lacks the aminoethyl group, making it less versatile in biological applications.
5-(2-Aminoethyl)phenyl acetate: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
5-(2-Aminoethyl)-2-chlorophenyl acetate: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and binding properties.
Uniqueness
5-(2-Aminoethyl)-2-fluorophenyl acetate is unique due to the presence of both the aminoethyl group and the fluorine atom. This combination enhances its potential for specific interactions with biological targets and its utility in various chemical reactions.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
[5-(2-aminoethyl)-2-fluorophenyl] acetate |
InChI |
InChI=1S/C10H12FNO2/c1-7(13)14-10-6-8(4-5-12)2-3-9(10)11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
YHOJDXLQGWICAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















